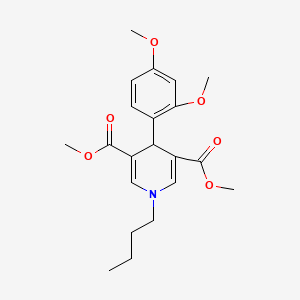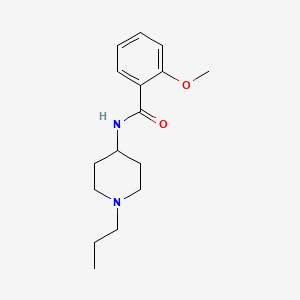![molecular formula C23H21F3N2O2 B4751009 N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4751009.png)
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide
Übersicht
Beschreibung
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide, also known as NT-3, is a synthetic compound that has been extensively studied for its potential use in scientific research. NT-3 is a potent and selective agonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli, such as cold, heat, and chemical irritants.
Wirkmechanismus
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide activates TRPA1 channels by covalently binding to cysteine residues in the channel's pore region. This leads to the opening of the channel and the influx of cations, including calcium ions, into the cell. The influx of calcium ions triggers the release of neuropeptides, such as substance P and calcitonin gene-related peptide, from sensory neurons, leading to pain responses and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide has been shown to induce pain responses and inflammation in animal models. It has also been shown to activate TRPA1 channels in human sensory neurons, leading to the release of neuropeptides. N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide has been used to investigate the role of TRPA1 channels in nociception, inflammation, and neuropathic pain. It has also been used to investigate the potential therapeutic applications of TRPA1 agonists in the treatment of pain and other sensory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide has several advantages for lab experiments. It is a potent and selective agonist of TRPA1 channels, allowing for precise control of channel activation. It is also a synthetic compound, which allows for easy modification of its chemical structure and optimization of its pharmacological properties. However, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, it is a highly reactive compound, which can make handling and storage challenging.
Zukünftige Richtungen
For the study of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide include investigating its therapeutic potential, optimizing its pharmacological properties, and exploring the role of TRPA1 channels in other physiological processes.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to activate TRPA1 channels in sensory neurons, leading to the release of neuropeptides and the initiation of pain responses. N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide has been used to study the role of TRPA1 channels in nociception, inflammation, and neuropathic pain. It has also been used to investigate the potential therapeutic applications of TRPA1 agonists in the treatment of pain and other sensory disorders.
Eigenschaften
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O2/c24-23(25,26)18-8-9-21(28-10-12-30-13-11-28)20(15-18)27-22(29)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,15H,10-14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOSPNQVZDJJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-naphthalen-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4750929.png)
![3-butyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750931.png)

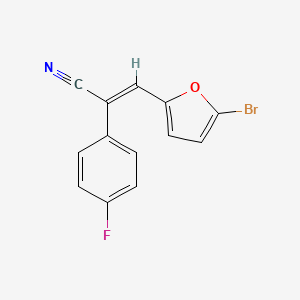

![N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4750981.png)
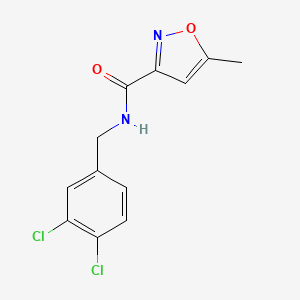
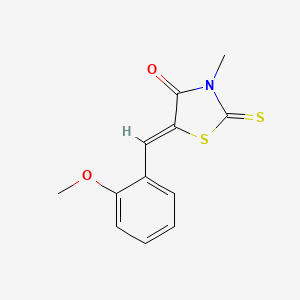
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-({[(3-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4751002.png)
![6-(hexylthio)benzo[cd]indol-2(1H)-one](/img/structure/B4751013.png)
